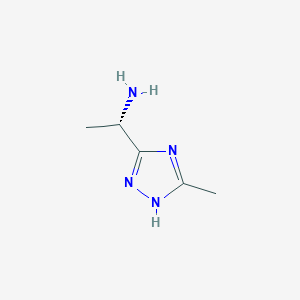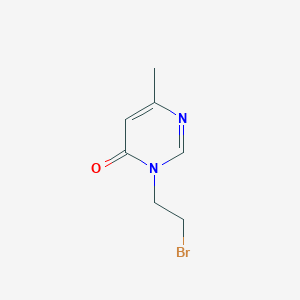
3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dihydropyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 6-methyl-3,4-dihydropyrimidin-4-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-azidoethyl)-6-methyl-3,4-dihydropyrimidin-4-one, while oxidation with potassium permanganate could introduce a carboxyl group.
科学研究应用
3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of brominated heterocycles on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the dihydropyrimidinone ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific enzymes.
相似化合物的比较
Similar Compounds
- 3-(2-Chloroethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 3-(2-Iodoethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 3-(2-Fluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it particularly useful in specific synthetic and biological applications.
属性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H9BrN2O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3H2,1H3 |
InChI 键 |
KHGINPRVWMNXED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=N1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


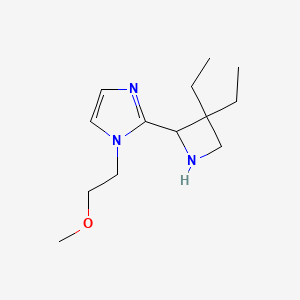

![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)
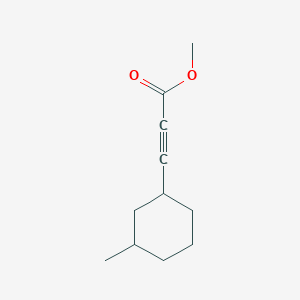
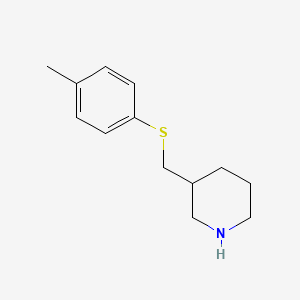
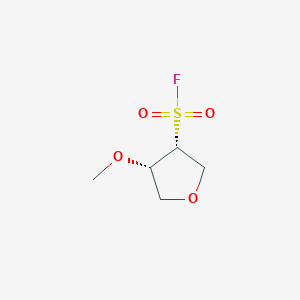

![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
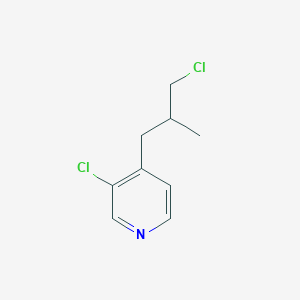

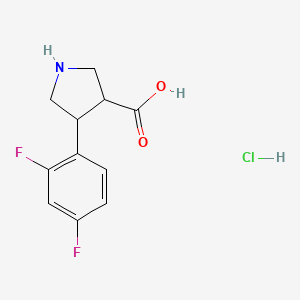
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
